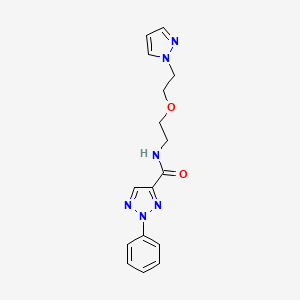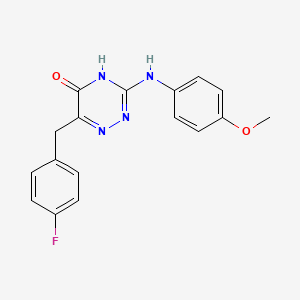
6-(4-fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of triazine derivatives and is known to exhibit several biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Antimicrobial Activity
Research on similar triazinone derivatives has shown promising antimicrobial properties. For instance, studies on fluorine-containing thiadiazolotriazinones and triazole derivatives have demonstrated significant antibacterial and antifungal activities. These compounds, by virtue of their structural pharmacophores, including the fluorobenzyl and methoxyphenyl groups, have been effective against a range of microbial strains at low concentrations, highlighting their potential as leads for developing new antimicrobial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003); (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Anticancer Evaluation
Some derivatives have been synthesized and evaluated for their anticancer activity. A study involving the synthesis of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives showed that certain compounds exhibited anticancer activity against a panel of 60 cell lines derived from nine cancer types. This research opens up possibilities for the development of new therapeutic agents in oncology (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).
Material Science and Molecular Interactions
In material science, the study of 1,2,4-triazole derivatives, including those with fluorobenzyl components, has provided insights into molecular interactions such as lp⋯π intermolecular interactions. These findings are crucial for designing materials with specific properties and understanding the behavior of molecules in solid states, which can be applied in developing new materials with tailored features (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014).
Antibacterial and Antifungal Agents
Further, novel propionamide derivatives have shown significant antibacterial and antifungal activities, suggesting the potential of such compounds in treating infections. These studies underline the importance of structural modification in enhancing the antimicrobial efficacy of these molecules (Helal, M., Abbas, S., Salem, M., Farag, A. A., & Ammar, Y., 2013).
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-14-8-6-13(7-9-14)19-17-20-16(23)15(21-22-17)10-11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMGGRMFJVECBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

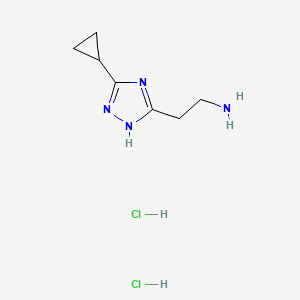
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2842394.png)
![6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2842395.png)
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide](/img/structure/B2842397.png)
![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842400.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2842401.png)
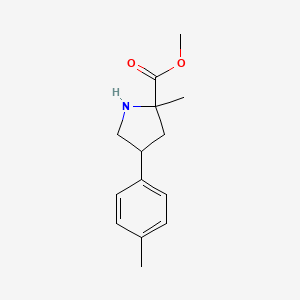
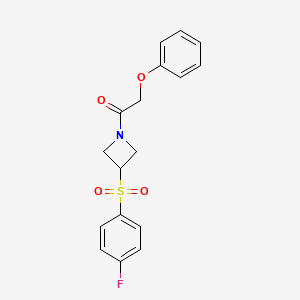
![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2842409.png)
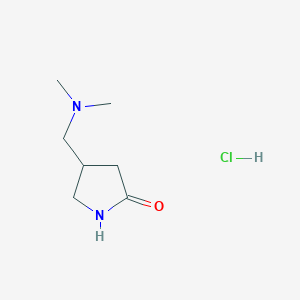
![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)
